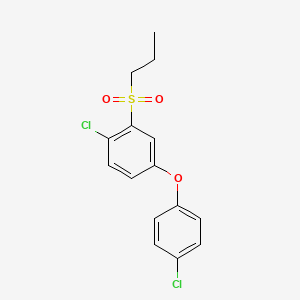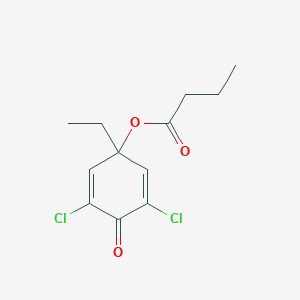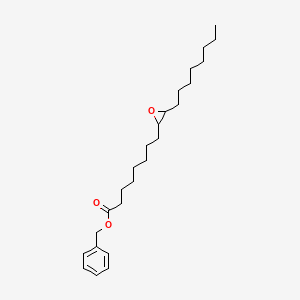![molecular formula C33H23Cl3N2O4 B14585697 3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] CAS No. 61548-38-7](/img/structure/B14585697.png)
3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chloroanilino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with benzoyl chloride to form 2-chloro-N-phenylbenzamide. This intermediate is then subjected to further reactions involving chlorination and coupling with other aromatic compounds to achieve the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[Dichloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Bromo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Iodo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
Uniqueness
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is unique due to its specific chloroanilino groups and the arrangement of aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Propriétés
Numéro CAS |
61548-38-7 |
|---|---|
Formule moléculaire |
C33H23Cl3N2O4 |
Poids moléculaire |
617.9 g/mol |
Nom IUPAC |
5-[[3-carboxy-4-(2-chloroanilino)phenyl]-chloro-phenylmethyl]-2-(2-chloroanilino)benzoic acid |
InChI |
InChI=1S/C33H23Cl3N2O4/c34-25-10-4-6-12-29(25)37-27-16-14-21(18-23(27)31(39)40)33(36,20-8-2-1-3-9-20)22-15-17-28(24(19-22)32(41)42)38-30-13-7-5-11-26(30)35/h1-19,37-38H,(H,39,40)(H,41,42) |
Clé InChI |
TXWWAFMBKWVZRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)NC3=CC=CC=C3Cl)C(=O)O)(C4=CC(=C(C=C4)NC5=CC=CC=C5Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



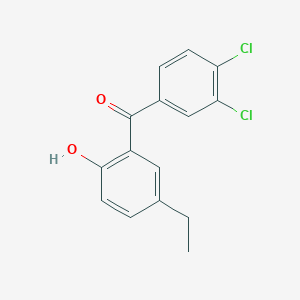
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
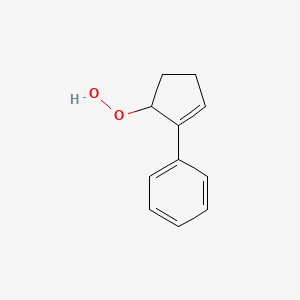
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
